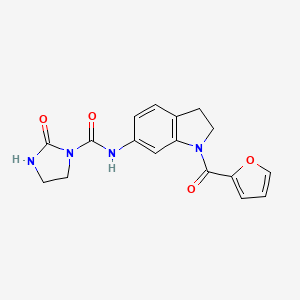![molecular formula C19H17ClN2O4 B2906366 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 896508-49-9](/img/structure/B2906366.png)
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known as 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid. It has a molecular formula of C19H17CLN2O4 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzoyl group, which is further attached to a benzoic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.81 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests its utility in designing new drugs to combat tuberculosis, especially drug-resistant strains.
Chemical Synthesis
In the realm of chemical synthesis, this compound is used as an intermediate for the preparation of various polymeric materials. For instance, it has been utilized in the synthesis of bisphthalazinone monomers, which are essential for creating poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . These materials have applications in high-performance plastics and engineering.
Industrial Applications
While specific industrial applications of this compound were not directly found, related compounds have been scaled up for the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy . This indicates the potential industrial relevance of similar compounds in large-scale pharmaceutical production.
Environmental Science
The safety profile of this compound is crucial for environmental science. It has been noted to cause skin and eye irritation, and respiratory irritation, which is important information for handling and storage in research and industrial settings . Understanding its safety is essential for its application in any environmental science-related field.
Biotechnology
In biotechnology, the compound’s derivatives could be explored for their affinity and selectivity towards biological receptors. For example, similar compounds have been modified to act as ligands for dopamine receptors . This suggests potential applications in the design of biologically active molecules that can interact with specific cellular targets.
Educational and Research Tool
Lastly, the compound can be used as an educational tool in academic settings, demonstrating reactions at the benzylic position, which is a key concept in organic chemistry . It can also serve as a research tool in studying nucleophilic substitution reactions, which are fundamental to organic synthesis.
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown . These properties are crucial for understanding the compound’s pharmacokinetics and potential as a therapeutic agent.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .
Propriétés
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHEDOQPKBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

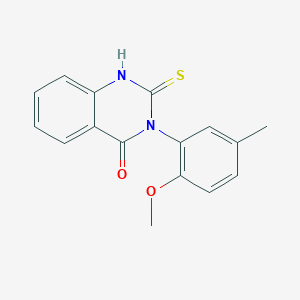
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)
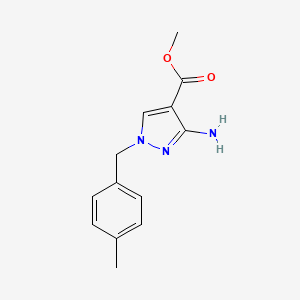
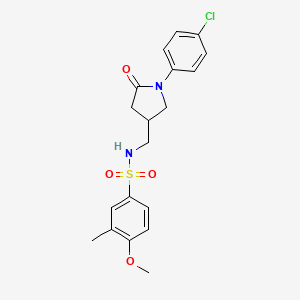
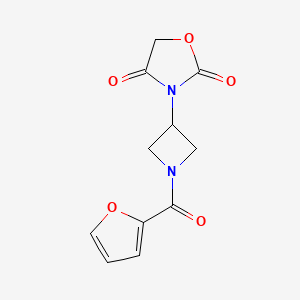
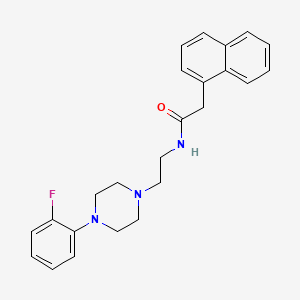
![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)


![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)


